![molecular formula C20H26N2O3S B2501667 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-tert-butylphenoxy)butanamide CAS No. 691380-17-3](/img/structure/B2501667.png)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-tert-butylphenoxy)butanamide
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Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-tert-butylphenoxy)butanamide, also known as AMTB, is a small molecule that has been widely used in scientific research due to its ability to selectively block the activity of a specific potassium channel subtype.
Scientific Research Applications
- Researchers have investigated AMTB’s effects on TRPM8 channels, which are implicated in cold sensation, neuropathic pain, and other sensory processes .
- Studies suggest that blocking TRPM8 with AMTB may reduce neuronal damage and improve outcomes in stroke models .
- Investigations focus on AMTB’s potential as an anti-cancer agent or as an adjuvant therapy in combination with existing treatments .
Ion Channel Modulation
Neuroprotection and Stroke Research
Cardiovascular Research
Cancer Research
Inflammation and Immune Response
Drug Development and Target Identification
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
The compound also contains a phenyl group, which is a common feature in many biologically active compounds . Compounds with phenyl groups often have broad-spectrum biological activities .
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-tert-butylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-13-18(14(2)23)26-19(21-13)22-17(24)7-6-12-25-16-10-8-15(9-11-16)20(3,4)5/h8-11H,6-7,12H2,1-5H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKMVJHFKJVALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-tert-butylphenoxy)butanamide |
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